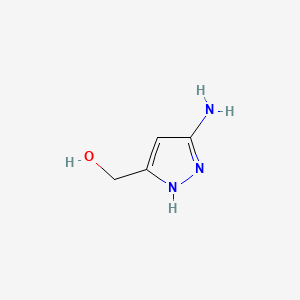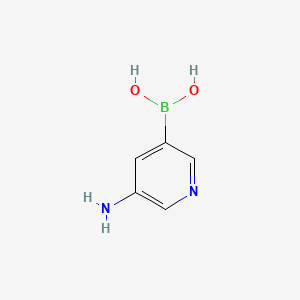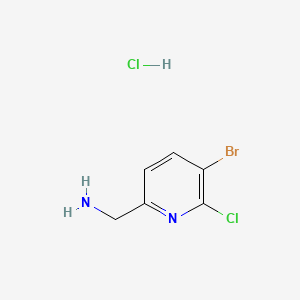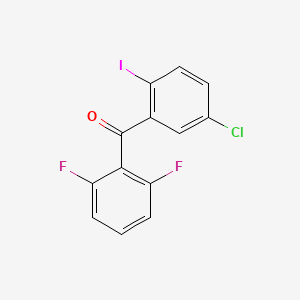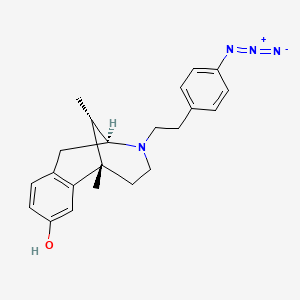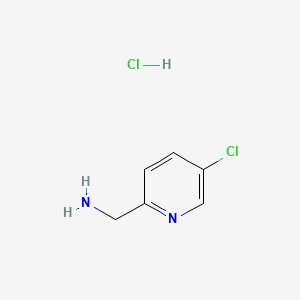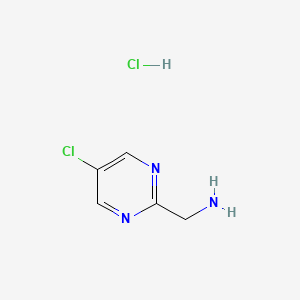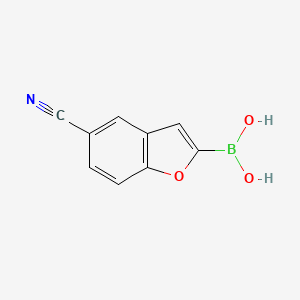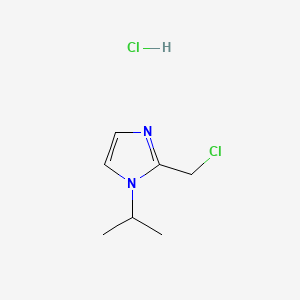
Decanoyl-10,10,10,d3-L-carnitine Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoyl-10,10,10,d3-L-carnitine Chloride is a deuterated derivative of L-carnitine, an amino acid-like compound that is naturally produced in the body . It has a molecular formula of C17H35NO4ClD3 . This compound is primarily used as an analytical standard for the quantification of carnitine and its derivatives in biological samples .
Molecular Structure Analysis
The molecular structure of Decanoyl-10,10,10,d3-L-carnitine Chloride is similar to that of L-carnitine, but it contains a deuterium atom in its structure . Deuterium is a stable isotope of hydrogen, often used in the production of labeled compounds for various research applications .Wissenschaftliche Forschungsanwendungen
Molecular and Structural Insights
Research into the molecular and structural aspects of carnitine compounds, including Decanoyl-10,10,10,d3-L-carnitine Chloride, sheds light on their biochemical properties and interactions. For example, studies on the crystal and molecular structure of DL-carnitine hydrochloride provide insights into the compound's configuration and its hydrogen bond-mediated chain formations, contributing to understanding its biological functions and interactions (Tomita et al., 1974).
Role in Metabolic Processes
Carnitine and its derivatives play a crucial role in the mitochondrial transport of long-chain fatty acids, facilitating their beta-oxidation for energy production. This process is vital for metabolic regulation, especially under conditions requiring enhanced fatty acid oxidation such as physical exercise or specific metabolic disorders. The study of medium and long chain acylcarnitines has revealed their importance in reflecting the metabolic status and energy production efficiency within the body (Lehmann et al., 2010).
Antioxidant Properties
Investigations into the antioxidant properties of L-carnitine have shown its potential in scavenging free radicals and supporting cellular antioxidant defenses. This aspect of carnitine's function suggests its protective role against oxidative stress and its implications for health and disease management (Gülçin, 2006).
Transport and Bioavailability
The understanding of carnitine's transport mechanisms across cellular membranes has significant implications for its bioavailability and therapeutic efficacy. Molecular cloning and characterization of carnitine transporters from various tissues, including the intestine, have elucidated the high-affinity transport systems crucial for maintaining cellular carnitine levels and supporting its metabolic functions (Sekine et al., 1998).
Applications in Gene Delivery
The synthesis and characterization of long-chain alkyl acyl carnitine esters have opened new avenues for their use as biocompatible cationic lipids in gene delivery. These compounds have shown potential in mediating efficient transfection, highlighting their application in therapeutic gene transfer and the development of gene therapy strategies (Wang et al., 1998).
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1297271-50-1 |
|---|---|
Produktname |
Decanoyl-10,10,10,d3-L-carnitine Chloride |
Molekularformel |
C17H34ClNO4 |
Molekulargewicht |
354.93 |
IUPAC-Name |
(3R)-3-(10,10,10-trideuteriodecanoyloxy)-4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1/i1D3; |
InChI-Schlüssel |
KETNUEKCBCWXCU-QNYOVWSSSA-N |
SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
Synonyme |
(2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-1-propanaminium Chloride-d3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



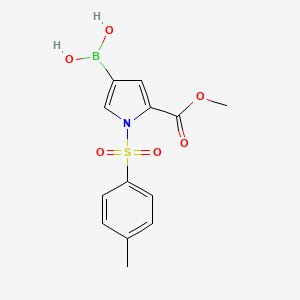
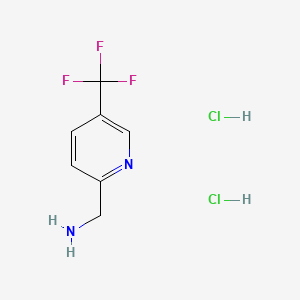
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B591734.png)
